Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro-
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Overview
Description
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- is a complex organic compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is known for its unique structural features, including the presence of both nitro and chloro substituents on the benzene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- typically involves multiple steps. One common method includes the chlorosulphonation of benzoic acid to produce 3-(chlorosulphonyl)-benzoic acid, which is then reacted with various amine derivatives to obtain sulphonamide analogues . These analogues are further reacted with SO2Cl followed by 2-aminobenzimidazole to synthesize the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for monitoring the concentrations of intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding with residues in the allosteric site, such as Arg63 .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Uniqueness
Benzamide, N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitro- is unique due to the presence of both nitro and chloro groups, which impart distinct chemical reactivity and biological activity compared to its analogues .
Properties
CAS No. |
33580-97-1 |
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Molecular Formula |
C13H8ClN3O6 |
Molecular Weight |
337.67 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O6/c14-9-6-7(16(20)21)4-5-10(9)15-13(19)8-2-1-3-11(12(8)18)17(22)23/h1-6,18H,(H,15,19) |
InChI Key |
GFVLDDOBLMCEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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